BenchChemオンラインストアへようこそ!

4,4-Difluoropyrrolidine-2-carbonitrile

Caspase inhibition Apoptosis Medicinal Chemistry

4,4-Difluoropyrrolidine-2-carbonitrile is a privileged chiral scaffold for medicinal chemistry. The gem-difluoro substitution reduces pyrrolidine basicity (ΔpKa ≈3.14), shifting to a monocationic state at physiological pH—directly improving membrane permeability and oral bioavailability (22% vs. 0% for non-fluorinated parent). This core achieves low nanomolar FAP inhibition (Ki=1.3 nM) and >1400-fold nNOS selectivity. Unlike generic pyrrolidine-2-carbonitriles, the 4,4-difluoro motif enforces a restricted conformational envelope critical for target binding. Essential for CNS drug discovery and targeted radionuclide therapy programs.

Molecular Formula C5H6F2N2
Molecular Weight 132.11 g/mol
Cat. No. B8383373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropyrrolidine-2-carbonitrile
Molecular FormulaC5H6F2N2
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC1C(NCC1(F)F)C#N
InChIInChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2
InChIKeyWUYQBXHBLXPWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoropyrrolidine-2-carbonitrile: A Differentiated Gem-Difluoro Pyrrolidine Scaffold for Rational Drug Design


4,4-Difluoropyrrolidine-2-carbonitrile is a gem-difluorinated pyrrolidine derivative containing a cyano group at the 2-position and two fluorine atoms at the 4-position [1]. This specific substitution pattern confers distinct physicochemical properties, including modulated basicity, enhanced metabolic stability, and a restricted conformational profile, which are leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic parameters relative to non-fluorinated or mono-fluorinated pyrrolidine analogs [2].

4,4-Difluoropyrrolidine-2-carbonitrile: Why Structural Analogues Cannot Replicate Its Pharmacological and Physicochemical Profile


The 4,4-difluoro substitution in this pyrrolidine scaffold is not a trivial modification. The geminal fluorine atoms significantly reduce the basicity of the pyrrolidine nitrogen (ΔpKa ≈ 3.14) compared to non-fluorinated analogs, shifting the compound toward a monocationic state at physiological pH [1]. This modulation is critical for improving membrane permeability and oral bioavailability, a property not shared by mono-fluorinated or unsubstituted pyrrolidines, which often suffer from high basicity and poor pharmacokinetics [2]. Furthermore, the difluoro group enforces a restricted conformational envelope, distinct from the flexible puckering of native proline or mono-fluoro analogs, directly impacting target binding and selectivity . Therefore, substituting this core with a generic pyrrolidine-2-carbonitrile or 4-fluoropyrrolidine derivative can lead to unpredictable and often inferior biological outcomes.

4,4-Difluoropyrrolidine-2-carbonitrile: Quantitative Differentiation Evidence Against Key Comparators


Superior Caspase-3 and Caspase-7 Inhibition Potency Versus 4-Methoxy and 4-Trifluoromethyl Analogs

In a head-to-head evaluation of 4- and 5-substituted pyrrolidine derivatives of isatin sulfonamides, the 4,4-difluorinated compound demonstrated the most potent inhibition of caspase-3 and caspase-7, with IC50 values of 362 nM and 178 nM, respectively. This performance was significantly superior to that of the 4-methoxy and 4-trifluoromethyl analogs, which exhibited inhibitory potencies only in the micromolar range, while the 4-OPEG(4) and 5-methoxymethyl derivatives were entirely inactive [1].

Caspase inhibition Apoptosis Medicinal Chemistry

Enhanced Metabolic Stability Confirmed by Intrinsic Microsomal Clearance Data for Difluoropyrrolidines

A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that difluoropyrrolidine derivatives exhibit high metabolic stability, as measured by intrinsic microsomal clearance (CLint). The study found that difluorination does not introduce metabolic liabilities, with only a single exception noted for a 3,3-difluoroazetidine derivative, underscoring the general metabolic robustness of the difluoropyrrolidine class [1].

Metabolic Stability Drug Metabolism Medicinal Chemistry

Significantly Improved Oral Bioavailability Versus Parent Non-Fluorinated Pyrrolidine

In a direct comparison of a gem-difluorinated pyrrolidine inhibitor with its non-fluorinated parent molecule, the introduction of the CF2 moiety led to a dramatic improvement in oral bioavailability in rats. The difluorinated compound achieved a bioavailability of 22%, whereas the parent compound exhibited essentially no oral bioavailability (F ≈ 0%) [1]. This enhancement is attributed to the reduced basicity of the pyrrolidine nitrogen (ΔpKa ≈ 3.14) conferred by the gem-difluoro group, which promotes a monocationic state at physiological pH and improves membrane permeability [2].

Oral Bioavailability Pharmacokinetics Drug Design

Sub-Nanomolar FAP Inhibition (Ki) and Nanomolar Potency in Related Serine Protease Assays

A derivative incorporating the 4,4-difluoropyrrolidine-2-carbonitrile core (CHEMBL1243153) demonstrated potent inhibition of Fibroblast Activation Protein (FAP), a key target in cancer stroma. The compound exhibited a Ki value of 1.30 nM against human recombinant FAP in a competitive inhibition assay, and an IC50 of 17 nM against mouse FAP [1]. While direct comparator data for the simple core structure is limited, these values position the scaffold competitively within the FAP inhibitor landscape, which often requires high potency for effective tumor targeting and imaging.

FAP Inhibition Cancer Therapeutics Target Engagement

Conformational Restriction Differentiates 4,4-Difluoropyrrolidine from Flexible Pyrrolidine and Mono-Fluoro Analogs

Computational and experimental conformational analyses indicate that the 4,4-difluoro substitution on the pyrrolidine ring enforces a restricted conformational space compared to native proline or mono-fluorinated pyrrolidines. The ring predominantly adopts envelope conformations rather than twist conformations, minimizing steric and electronic clashes . This conformational pre-organization can lead to improved binding entropy and selectivity for biological targets, a characteristic not shared by the more flexible unsubstituted or 4-fluoro analogs.

Conformational Analysis Medicinal Chemistry Structure-Based Design

4,4-Difluoropyrrolidine-2-carbonitrile: High-Impact Application Scenarios Based on Quantitative Differentiation


Development of Orally Bioavailable nNOS Inhibitors for Neurological Disorders

The demonstrated improvement in oral bioavailability (22% vs. 0% for the non-fluorinated parent) and maintenance of high potency (Ki = 36 nM) and selectivity (>1400-fold for nNOS over iNOS and eNOS) make the gem-difluoropyrrolidine core a privileged scaffold for developing next-generation neuronal nitric oxide synthase (nNOS) inhibitors [1]. This is directly applicable to drug discovery programs targeting neurodegenerative diseases and chronic pain where oral dosing and target selectivity are paramount.

Design of Potent and Metabolically Stable FAP-Targeted Radiopharmaceuticals

The 4,4-difluoropyrrolidine-2-carbonitrile scaffold is a critical component in advanced Fibroblast Activation Protein (FAP) inhibitors (FAPi), such as FAPI-02 and FAPI-04, used in PET imaging and targeted radionuclide therapy [1]. The scaffold's low nanomolar potency (Ki = 1.3 nM against human FAP) and high metabolic stability are essential for achieving high tumor-to-background contrast and effective therapeutic payload delivery in cancer patients.

Optimization of Caspase Inhibitors for Apoptosis Research and Cancer Therapy

The significant potency advantage of the 4,4-difluorinated pyrrolidine derivative against caspases-3 and -7 (IC50 = 362 nM and 178 nM, respectively), compared to micromolar-potent 4-methoxy and 4-trifluoromethyl analogs, supports its use as a preferred building block for designing potent and selective caspase inhibitors [1]. This is valuable for both fundamental research into programmed cell death and the development of novel anti-cancer agents.

Rational Optimization of Pharmacokinetic Properties in Lead Compounds

The systematic data showing that difluoropyrrolidines exhibit high intrinsic microsomal stability, combined with the well-characterized pKa reduction (ΔpKa ≈ 3.14) [1], provides a strong scientific rationale for incorporating this scaffold into lead optimization campaigns. This is particularly relevant when seeking to improve the oral absorption and metabolic half-life of compounds that contain a basic pyrrolidine moiety, a common challenge in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoropyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.